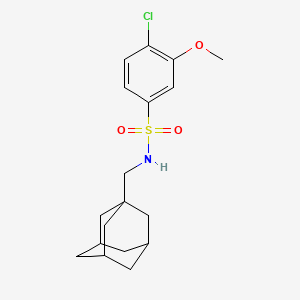

![molecular formula C21H18N6O2S B2941848 N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893931-45-8](/img/structure/B2941848.png)

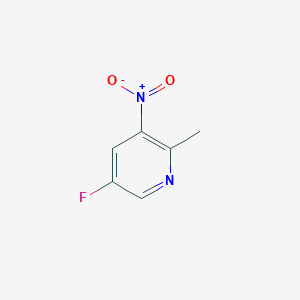

N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of similar compounds involves the formation of key intermediates, which upon cyclization result in 4-amino pyrazolo [3,4-d]pyrimidine for subsequent benzoylation with substituted benzoyl chlorides .Applications De Recherche Scientifique

Antitumor Applications

Research has explored the synthesis of pyrimidine derivatives, highlighting their antitumor potential. For instance, a study reports the creation of pyrimidine carboxamide linked to thiophene, pyrazole, and thiazole moieties. These derivatives were evaluated for their antitumor activity in vitro against various human tumor cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and mammary gland breast cancer (MCF-7). Several compounds within this series displayed significant therapeutic activity, indicating the potential of N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide derivatives as antitumor agents (Masaret, 2021).

Synthesis and Biological Activities

Another aspect of research on this compound focuses on its utility in synthesizing new heterocycles incorporating the antipyrine moiety. These efforts have led to the creation of various compounds with evaluated antimicrobial activities. The synthesis pathways involve using intermediates derived from the target compound to generate new molecular structures potentially useful as antimicrobial agents (Bondock et al., 2008).

Antioxidant and Coordination Complexes

Research has also been conducted on pyrazole-acetamide derivatives, emphasizing their antioxidant activity and the synthesis of coordination complexes. These studies have demonstrated that such compounds can form complexes with metals like Co(II) and Cu(II), which are then characterized for their potential antioxidant activities. This line of research opens up avenues for exploring these compounds in pharmacological contexts, especially regarding their antioxidant properties (Chkirate et al., 2019).

Mécanisme D'action

Target of Action

The compound, also known as N-(3-acetamidophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been found to exhibit promising anticancer activity, suggesting that its primary targets are likely to be proteins or enzymes involved in cell proliferation and survival .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of key cellular processes such as cell cycle progression and the activation of pro-inflammatory pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to inhibit the activation of NF-κB and IL-6, two key players in inflammation and cancer . Additionally, it induces the activation of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis .

Pharmacokinetics

Its potent in vitro and in vivo anticancer activity suggests that it has favorable bioavailability .

Result of Action

The compound’s action results in significant cytotoxicity against cancer cell lines, as evidenced by its ability to inhibit cell cycle progression and induce apoptosis . In addition, it has been shown to have tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model .

Analyse Biochimique

Biochemical Properties

The compound N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been shown to interact with a variety of enzymes and proteins . It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property allows it to interact with multiple oncogenic targets .

Cellular Effects

This compound has been shown to have significant effects on various types of cells . It has been found to exhibit cytotoxicity against tested cancer cell lines . The compound has been shown to inhibit cell cycle progression and induce apoptosis in A549 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ATP binding sites of kinases . It mimics the binding interactions of ATP, leading to the inhibition of kinase activity . This results in the suppression of various signaling pathways, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to exhibit long-term cytotoxic effects against cancer cell lines .

Metabolic Pathways

Given its structural similarity to ATP, it is likely that it interacts with enzymes involved in ATP-dependent metabolic pathways .

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S/c1-14(28)25-15-6-5-7-16(10-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZYAEKDXHSPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)

![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)

![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)

![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)

![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)